Mitraphylline

Beschreibung

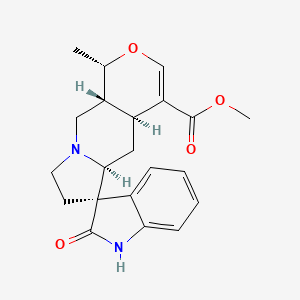

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1S,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-DAFCLMLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198926 | |

| Record name | Mitraphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-80-8 | |

| Record name | Mitraphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitraphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitraphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 19α-methyl-2-oxoformosanan-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITRAPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H9SRL2456 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mitraphylline: A Technical Guide to its Discovery, Isolation from Uncaria tomentosa, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitraphylline, a pentacyclic oxindole alkaloid, is a significant bioactive compound found in the medicinal plant Uncaria tomentosa (Cat's Claw). This technical guide provides a comprehensive overview of the discovery and isolation of mitraphylline, detailing established experimental protocols for its extraction, purification, and characterization. Quantitative data on isolation yields and purity are summarized for comparative analysis. Furthermore, this document elucidates the key signaling pathways modulated by mitraphylline, highlighting its potential as a therapeutic agent. The information is presented to serve as a foundational resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Uncaria tomentosa (Willd. ex Schult.) DC., commonly known as Cat's Claw or Uña de Gato, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine for treating a variety of ailments, including inflammatory disorders and cancer.[1][2] The therapeutic properties of this plant are largely attributed to its unique phytochemical profile, particularly the presence of oxindole alkaloids.[2] These alkaloids are categorized into two main chemotypes: pentacyclic oxindole alkaloids (POAs) and tetracyclic oxindole alkaloids (TOAs).[3] Mitraphylline is one of the most abundant and pharmacologically significant POAs found in U. tomentosa.[4][5]

Early research into the chemical constituents of U. tomentosa led to the identification of a series of oxindole alkaloids, with mitraphylline emerging as a key compound of interest due to its potent biological activities. It has been shown to possess anti-inflammatory, immunomodulatory, and anti-proliferative properties.[4][6] This guide focuses on the technical aspects of mitraphylline's discovery and isolation, providing detailed methodologies and quantitative data to aid in further research and development.

Isolation of Mitraphylline from Uncaria tomentosa

The isolation of mitraphylline from the bark of Uncaria tomentosa is a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to first enrich the alkaloid fraction from the crude plant material and then separate the individual alkaloids.

Experimental Protocol: Acid-Base Extraction for Alkaloid Enrichment

This protocol describes a common method for obtaining an alkaloid-enriched extract from the powdered bark of U. tomentosa.[7][8][9]

-

Basification and Maceration:

-

Treat 500 g of powdered Uncaria tomentosa bark with a concentrated ammonium hydroxide solution until the material is thoroughly moistened.

-

Macerate the basified plant material with dichloromethane at room temperature with agitation for 24 hours.

-

-

Filtration and Extraction:

-

Filter the mixture and collect the dichloromethane extract.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction of the alkaloids.

-

-

Acidic Wash:

-

Combine the dichloromethane extracts and wash with a 3% hydrochloric acid solution. This step protonates the alkaloids, causing them to move into the acidic aqueous phase as their hydrochloride salts.

-

-

Separation and Basification:

-

Separate the aqueous layer from the organic layer. The organic layer, containing neutral and acidic compounds, can be discarded.

-

Basify the acidic aqueous layer by adding concentrated ammonium hydroxide solution until a pH of approximately 10 is reached.

-

-

Re-extraction:

-

Extract the now basic aqueous solution with dichloromethane three times. The free base alkaloids will partition back into the organic phase.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure to yield a crude alkaloid extract.

-

Experimental Protocol: Chromatographic Purification

Following the initial extraction, chromatographic techniques are employed to isolate mitraphylline from the crude alkaloid mixture.

2.2.1. Column Chromatography

This step aims to separate mitraphylline from other closely related alkaloids.[7]

-

Column Preparation:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of dichloromethane and methanol.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

-

Elution and Fraction Collection:

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5).

-

Collect fractions of the eluate.

-

-

TLC Analysis:

-

Monitor the separation by spotting each fraction on a Thin Layer Chromatography (TLC) plate.

-

Develop the TLC plate in a suitable solvent system (e.g., dichloromethane:methanol 95:5) and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound with the same retention factor (Rf) as a pure mitraphylline standard.

-

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity, preparative HPLC can be employed as a final purification step.

-

Method Development:

-

Develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase, flow rate).

-

-

Preparative Separation:

-

Scale up the analytical method to a preparative scale. This involves using a larger column and adjusting the flow rate and injection volume.

-

-

Purity Analysis and Solvent Removal:

-

Analyze the purity of the collected fractions using the analytical HPLC method.

-

Pool the high-purity fractions and remove the solvent by rotary evaporation or lyophilization to obtain pure mitraphylline.

-

Selective Precipitation Method

An alternative method for isolating mitraphylline involves selective precipitation.[8][9]

-

Alkaloid-Enriched Extract:

-

Obtain an alkaloid-enriched extract using the acid-base partition method described in section 2.1.

-

-

Selective Precipitation:

-

Dissolve the crude alkaloid extract in a specific solvent mixture, such as toluene/hexane (80:20 v/v).

-

Mitraphylline will selectively precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by filtration and wash with a cold solvent to remove impurities.

-

The resulting mitraphylline can be further purified by recrystallization or chromatographic methods if necessary.

-

Quantitative Data

The yield and purity of isolated mitraphylline can vary depending on the source of the plant material and the isolation method employed. The following tables summarize reported quantitative data.

| Isolation Method | Starting Material | Yield (% w/w) | Purity (%) | Reference |

| Acid-base partition followed by selective precipitation | U. tomentosa barks | 0.05 | 98 | [8][9] |

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Anti-proliferative | Human Ewing's sarcoma MHH-ES-1 | IC50 | 17.15 ± 0.82 µM | [10] |

| Anti-proliferative | Human breast cancer MT-3 | IC50 | 11.80 ± 1.03 µM | [10] |

| Anti-proliferative | Human glioma GAMG | IC50 | 20 µM | [11] |

| Anti-proliferative | Human neuroblastoma SKN-BE(2) | IC50 | 12.3 µM | [11] |

| Anti-inflammatory | LPS-activated human neutrophils | NO production reduction | Significant at 25 µM | [4] |

| Anti-inflammatory | Murine model (in vivo) | TNF-α inhibition | ~50% at 30 mg/kg/day | [12][13] |

| Anti-inflammatory | Murine model (in vivo) | IL-1α/β inhibition | ~50% at 30 mg/kg/day | [4][12] |

| Anti-inflammatory | Murine model (in vivo) | IL-17 inhibition | ~50% at 30 mg/kg/day | [12][13] |

| Anti-inflammatory | Murine model (in vivo) | IL-4 reduction | ~40% at 30 mg/kg/day | [12][13] |

Signaling Pathways Modulated by Mitraphylline

Mitraphylline exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Signaling

Mitraphylline has been shown to inhibit pro-inflammatory pathways. A primary mechanism is the inhibition of the NF-κB signaling pathway.[5] This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6.[5][12]

Caption: Mitraphylline's inhibition of the NF-κB signaling pathway.

Anti-cancer Signaling

Mitraphylline has demonstrated anti-proliferative effects on various cancer cell lines.[4][10][11] Recent studies suggest that mitraphylline can suppress cancer cell motility by inhibiting the epithelial-mesenchymal transition (EMT) via integrin α4-mediated signaling.[14]

Caption: Mitraphylline's inhibition of EMT via Integrin α4 signaling.

Conclusion

Mitraphylline, a major pentacyclic oxindole alkaloid from Uncaria tomentosa, continues to be a compound of significant scientific interest. The methodologies for its isolation are well-established, allowing for the consistent production of high-purity material for research purposes. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways involved in inflammation and cancer, underscores its therapeutic potential. This technical guide provides a consolidated resource to support ongoing and future investigations into the pharmacological applications of mitraphylline, with the aim of accelerating its development as a novel therapeutic agent. Researchers are encouraged to utilize the detailed protocols and data presented herein as a foundation for their work in this promising area of natural product science.

References

- 1. nafkam.no [nafkam.no]

- 2. Uncaria tomentosa - Wikipedia [en.wikipedia.org]

- 3. Uncaria tomentosa (Willd.) D.C.: cat's claw, uña de gato, or savéntaro [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mitraphylline [islaaaaa.weebly.com]

- 6. Unveiling the Hidden Gem: Mitraphylline - Exploring the Mysteries and Marvels of Nature's Secret Alkaloid - Nano Hemp Tech Labs [nanohemptechlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark [repositorio.concytec.gob.pe]

- 14. Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of the Mitraphylline Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitraphylline, a pentacyclic spirooxindole alkaloid, has garnered significant attention within the scientific and pharmaceutical communities for its potential therapeutic applications, including anti-inflammatory and neuroprotective properties. This guide provides a comprehensive technical overview of the enzymatic machinery responsible for the biosynthesis of mitraphylline, a key specialized metabolite found in plants of the Mitragyna genus. Understanding this intricate biosynthetic pathway is crucial for endeavors in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This document details the enzymes involved, their kinetic properties where known, and the experimental methodologies employed in their characterization.

The Mitraphylline Biosynthetic Pathway: An Enzymatic Cascade

The biosynthesis of mitraphylline is a specialized branch of the well-characterized monoterpene indole alkaloid (MIA) pathway. The pathway can be conceptually divided into two main stages: the formation of the central precursor, strictosidine, and its subsequent conversion through a series of enzymatic steps to mitraphylline.

Upstream Enzymes: The Monoterpene Indole Alkaloid (MIA) Pathway

The initial steps of the MIA pathway are responsible for the synthesis of strictosidine, the universal precursor to a vast array of indole alkaloids.

-

Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine, providing the indole moiety of the alkaloid scaffold.[1][2]

-

Secologanin Synthase (SLS): A multi-step enzymatic process involving geraniol-8-hydroxylase and other enzymes leads to the formation of the monoterpenoid secologanin.[2]

-

Strictosidine Synthase (STR): STR facilitates the Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine.[1][2] This is a pivotal step, committing metabolites to the MIA pathway.

-

Strictosidine β-D-Glucosidase (SGD): SGD hydrolyzes the glucose moiety from strictosidine, generating a highly reactive aglycone that serves as the substrate for downstream diversification.[1][2]

Downstream Enzymes: Formation of the Spirooxindole Scaffold

Recent research, particularly in Mitragyna parvifolia, has elucidated the final, specific steps leading to the formation of mitraphylline from the heteroyohimbine alkaloid, ajmalicine.[1]

-

Heteroyohimbine Synthase (HYS) / Tetrahydroalstonine Synthase (THAS): These enzymes catalyze the reduction of 4,21-dehydrogeissoschizine to form ajmalicine, the immediate precursor to the mitraphylline branch.[1]

-

Mitragyna parvifolia Ajmalicine Oxidase (MpAO): This FAD-dependent oxidoreductase is a key enzyme in the stereochemical inversion of (3S)-ajmalicine.[1]

-

Mitragyna parvifolia Dehydroajmalicine Reductase (MpDAR): Working in concert with MpAO, this reductase facilitates the conversion to (3R)-epi-ajmalicine.[1]

-

Mitragyna parvifolia Spirooxindole Synthase (MpSOS): This crucial enzyme catalyzes the oxidative rearrangement of the ajmalicine scaffold to form the characteristic spirooxindole structure of mitraphylline and its isomer, isomitraphylline.[1]

-

Cytochrome P450 MsCYP72056: In some contexts, this cytochrome P450 enzyme has been implicated in the formation of mitraphylline and isomitraphylline.[3]

Quantitative Data on Pathway Enzymes

Quantitative kinetic data is essential for understanding enzyme efficiency and for modeling metabolic flux. While comprehensive kinetic data for all enzymes in the mitraphylline pathway, particularly the recently discovered M. parvifolia enzymes, are not yet fully available in the public domain, data for some of the well-characterized upstream enzymes are presented below.

| Enzyme | Source Organism | Substrate | Km | Vmax | kcat | kcat/Km | Optimal pH | Notes |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2.3 mM | - | - | - | 6.8 | Apparent Km value. |

| Secologanin | 3.4 mM | - | - | - | 6.8 | Apparent Km value. | ||

| Catharanthus roseus | Tryptamine | 0.83 mM | - | - | - | 5.0-7.5 | Apparent Km value. | |

| Secologanin | 0.46 mM | - | - | - | 5.0-7.5 | Apparent Km value. | ||

| Strictosidine β-D-Glucosidase (SGD) | Catharanthus roseus | Strictosidine | 0.22 mM (K0.5) | 0.078 mM/min | - | - | - | Kinetic data fit a sigmoidal curve. |

Quantitative kinetic data for MpAO, MpDAR, and MpSOS are not yet available in the published literature.

Experimental Protocols

The characterization of the enzymes in the mitraphylline biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed, representative protocols for key experimental procedures.

Protocol 1: Heterologous Expression and Purification of Recombinant Enzymes

This protocol describes the expression of pathway enzymes in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for subsequent in vitro characterization.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the target enzyme (e.g., MpSOS) from cDNA synthesized from M. parvifolia RNA.

- Incorporate appropriate restriction sites or use a seamless cloning method to insert the gene into a suitable expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast). The vector should ideally contain a purification tag, such as a polyhistidine (His)-tag or a maltose-binding protein (MBP)-tag.

- Verify the sequence of the construct by Sanger sequencing.

2. Heterologous Expression:

- For E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

- Grow a starter culture overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.

- Inoculate a larger volume of culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

- For S. cerevisiae: Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

- Grow a starter culture in a selective medium (e.g., SC-Ura) with glucose as the carbon source.

- Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the starter culture.

- Incubate at 30°C for 24-48 hours to induce protein expression.

3. Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation to remove cell debris.

- Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or amylose resin for MBP-tagged proteins).

- Wash the column with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole for His-tagged proteins).

- Elute the purified protein with an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole for His-tagged proteins).

- Assess the purity of the protein by SDS-PAGE.

- If necessary, perform further purification steps such as size-exclusion chromatography.

- Dialyze the purified protein into a suitable storage buffer and store at -80°C.

Protocol 2: In Vitro Enzyme Assays

These assays are performed to determine the function and kinetic properties of the purified recombinant enzymes.

1. Spirooxindole Synthase (MpSOS) Assay:

- Reaction Mixture:

- 100 mM Sodium Phosphate buffer (pH 7.0)

- 1-10 µg of purified MpSOS

- 100 µM Ajmalicine (substrate)

- 1 mM NADPH (cofactor)

- Procedure:

- Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

- Initiate the reaction by adding ajmalicine.

- Incubate at 30°C for 30-60 minutes.

- Stop the reaction by adding an equal volume of methanol.

- Centrifuge to pellet the precipitated protein.

- Analyze the supernatant by LC-MS to detect the formation of mitraphylline (m/z [M+H]+ = 369.1758).

2. FAD-Dependent Oxidoreductase (MpAO) and Reductase (MpDAR) Coupled Assay:

- Reaction Mixture:

- 100 mM Potassium Phosphate buffer (pH 7.5)

- 1-5 µg of purified MpAO

- 1-5 µg of purified MpDAR

- 100 µM (3S)-Ajmalicine (substrate)

- 1 mM NADPH (cofactor for MpDAR)

- (FAD may be added to the buffer if MpAO requires external cofactor)

- Procedure:

- Combine all components in a microcentrifuge tube.

- Incubate at 30°C for 1-2 hours.

- Quench the reaction with methanol.

- Analyze the products by LC-MS, monitoring for the consumption of (3S)-ajmalicine and the formation of (3R)-epi-ajmalicine.

Protocol 3: Transient Expression in Nicotiana benthamiana

This in vivo method is used to rapidly assess enzyme function and reconstitute biosynthetic pathways.

1. Preparation of Agrobacterium tumefaciens:

- Transform A. tumefaciens (e.g., strain GV3101) with binary vectors containing the genes of interest (e.g., MpAO, MpDAR, and MpSOS) under the control of a strong constitutive promoter (e.g., CaMV 35S).

- Include a construct for a viral suppressor of gene silencing (e.g., p19) to enhance protein expression.

- Grow individual Agrobacterium cultures overnight.

2. Infiltration:

- Harvest and resuspend each Agrobacterium culture in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).

- Adjust the optical density (OD600) of each culture to a final concentration of approximately 0.5.

- Mix the cultures for co-expression.

- Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

3. Metabolite Extraction and Analysis:

- After 3-5 days of incubation, harvest the infiltrated leaf tissue.

- If a substrate is not endogenously produced in N. benthamiana, it can be infiltrated into the leaves 24 hours before harvesting (e.g., ajmalicine).

- Grind the tissue in liquid nitrogen and extract the metabolites with a suitable solvent (e.g., methanol or ethyl acetate).

- Analyze the extracts by LC-MS to detect the products of the expressed enzymes.

Visualizations of Pathways and Workflows

Mitraphylline Biosynthetic Pathway

Caption: The enzymatic steps leading to the biosynthesis of mitraphylline.

Experimental Workflow for Enzyme Discovery and Characterization

Caption: A generalized workflow for the discovery and characterization of enzymes in a plant natural product biosynthetic pathway.

Conclusion

The elucidation of the mitraphylline biosynthetic pathway represents a significant advancement in our understanding of the chemical diversity of monoterpene indole alkaloids. The identification of the key enzymes, MpAO, MpDAR, and MpSOS, opens up new avenues for the biotechnological production of mitraphylline and related compounds. Further research is needed to fully characterize the kinetic properties of these novel enzymes and to explore their potential for substrate engineering to generate new-to-nature spirooxindole alkaloids with enhanced therapeutic properties. This technical guide serves as a foundational resource for researchers in academia and industry who are engaged in the study and application of this important class of natural products.

References

Mitraphylline's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitraphylline is a pentacyclic oxindole alkaloid and the major alkaloid component found in the bark of Uncaria tomentosa (Cat's Claw), a plant traditionally used in South America to manage various inflammatory disorders.[1][2] Emerging scientific evidence has begun to elucidate the specific molecular mechanisms through which mitraphylline exerts its anti-inflammatory effects, positioning it as a compelling lead compound for therapeutic development.[3] This technical guide provides an in-depth review of the current understanding of mitraphylline's mechanism of action, focusing on its interaction with key signaling pathways and immune cells. It consolidates quantitative data from various studies and details the experimental protocols used to generate this knowledge.

Core Mechanisms of Anti-inflammatory Action

Mitraphylline's anti-inflammatory activity is multifaceted, primarily involving the modulation of innate immune cells, inhibition of the NF-κB signaling pathway, and the subsequent suppression of key inflammatory mediators.

Modulation of Innate Immune Cells

Mitraphylline significantly influences the behavior of key innate immune cells, namely macrophages and neutrophils, shifting their function from a pro-inflammatory to an anti-inflammatory state.

In response to inflammatory stimuli like Lipopolysaccharide (LPS), monocytes differentiate into classically activated (M1) macrophages, which produce a high level of pro-inflammatory cytokines. Mitraphylline has been shown to counteract this process. It promotes the polarization of macrophages towards the alternatively activated (M2) phenotype, which is involved in the resolution of inflammation and tissue repair.[4] Furthermore, mitraphylline reduces the population of classical (CD14++CD16-) and intermediate (CD14++CD16+) monocytes, which are precursors to M1 macrophages.[4]

Neutrophils are first responders in the inflammatory cascade. Mitraphylline has demonstrated the ability to modulate their activation.[5] In studies using primary human neutrophils stimulated with LPS, mitraphylline treatment reduced the population of activated neutrophils (CD16+CD62L-).[5] This modulation contributes to attenuating the overall inflammatory episode by limiting the downstream effects of neutrophil degranulation and cytokine release.[5] Additionally, mitraphylline significantly curtails the production of nitric oxide (NO) in LPS-activated neutrophils, a key signaling and cytotoxic molecule in inflammation.[6]

Inhibition of Pro-inflammatory Signaling Pathways

A central aspect of mitraphylline's mechanism is its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response, most notably the NF-κB pathway.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Upon stimulation by agents like LPS, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1, and IL-6. Several studies indicate that mitraphylline exerts its anti-inflammatory effects through an NF-κB-dependent mechanism.[5][7] By inhibiting NF-κB signaling, mitraphylline effectively abrogates the release of these downstream cytokines.[7][8]

Suppression of Inflammatory Mediators

The culmination of mitraphylline's effects on immune cells and signaling pathways is a marked reduction in the production of critical inflammatory mediators.

Mitraphylline demonstrates potent, broad-spectrum inhibition of pro-inflammatory cytokines in both in vivo and in vitro models. In LPS-challenged mice, oral administration of mitraphylline inhibited the release of interleukins 1α, 1β, 17, and TNF-α by approximately 50%.[1][9] This level of inhibition was comparable to the steroidal anti-inflammatory drug, dexamethasone.[1] It also uniquely reduced interleukin 4 (IL-4) production by nearly 40%, an effect not observed with dexamethasone.[1][9] In cell-based assays, it abrogates the release of TNF-α, IL-6, and IL-1β from macrophages and neutrophils.[4][5]

Mitraphylline contributes to the resolution of inflammation by inhibiting the expression of the inducible nitric oxide synthase (iNOS) gene.[7][8] This action reduces the production of nitric oxide, a key mediator of inflammation and cellular damage.[7] While direct studies on mitraphylline and cyclooxygenase-2 (COX-2) are limited, research on related kratom alkaloids and extracts containing mitraphylline shows potent dual inhibitory effects on both COX-2 and 5-lipoxygenase (5-LOX) enzymes, which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[2][10]

Quantitative Data Summary

The anti-inflammatory efficacy of mitraphylline has been quantified in various experimental models. The following tables summarize the key findings.

Table 1: In Vivo Anti-inflammatory Effects of Mitraphylline

| Parameter | Model | Dosage | Effect | Reference(s) |

|---|---|---|---|---|

| IL-1α, IL-1β, IL-17 | LPS-induced inflammation in BALB/c mice | 30 mg/kg/day (p.o.) | ~50% inhibition of release | [1],[9] |

| TNF-α | LPS-induced inflammation in BALB/c mice | 30 mg/kg/day (p.o.) | ~50% inhibition of release | [1],[9],[6] |

| IL-4 | LPS-induced inflammation in BALB/c mice | 30 mg/kg/day (p.o.) | ~40% reduction in production |[1],[9] |

Table 2: In Vitro Anti-inflammatory and Cellular Effects of Mitraphylline

| Parameter | Cell Type / Model | Concentration | Effect | Reference(s) |

|---|---|---|---|---|

| Cytokine Release (TNF-α, IL-6, IL-1β) | Human M1 Macrophages | 25 µM | Abrogation of release | [4] |

| Cytokine Expression (TNF-α, IL-6, IL-8) | Human Primary Neutrophils | 25 µM | Significant downregulation | [5],[6] |

| Nitric Oxide (NO) Production | Human Primary Neutrophils | 25 µM | Significant reduction | [6] |

| Cell Viability | K565 cells, Murine Macrophages | Up to 100 µM | No toxicity observed | [1],[9] |

| Cell Growth (IC50) | Human Glioma (GAMG) | 20 µM (48h) | 50% inhibition | [11] |

| Cell Growth (IC50) | Human Neuroblastoma (SKN-BE(2)) | 12.3 µM (30h) | 50% inhibition |[11] |

Detailed Experimental Protocols

The following sections detail the methodologies employed in key studies that have defined the anti-inflammatory mechanism of mitraphylline.

In Vivo Murine Model of LPS-Induced Inflammation

This protocol is designed to assess the systemic anti-inflammatory effects of mitraphylline.

-

Animal Model: Female BALB/c mice (8 weeks old).[6]

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to experimentation.

-

Treatment Groups:

-

Administration: Test compounds are administered once daily via oral gavage (p.o.) for three consecutive days.[1][9]

-

Inflammation Induction: On the third day, two hours after the final dose, inflammation is induced by a single intraperitoneal (i.p.) injection of E. coli LPS at 15 mg/kg.[1][9]

-

Sample Collection: Blood is collected via cardiac puncture at a predetermined time point post-LPS injection (e.g., 2-4 hours) into heparinized tubes. Plasma is separated by centrifugation.

-

Analysis: Plasma levels of 16 different cytokines (including TNF-α, IL-1α, IL-1β, IL-4, IL-17) are quantified using a multiplex ELISA assay according to the manufacturer's instructions.[1][9]

In Vitro Human Monocyte/Macrophage Polarization Assay

This protocol assesses the effect of mitraphylline on macrophage differentiation and function.

-

Cell Isolation: Human primary monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Macrophage Differentiation (M0): Monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF to differentiate them into non-polarized M0 macrophages.

-

Polarization and Treatment:

-

M0 macrophages are treated with Mitraphylline (25 µM) for 24 hours.[4]

-

For M1 polarization, cells are stimulated with LPS (100 ng/mL) and IFN-γ in the presence or absence of Mitraphylline (25 µM).[4]

-

For M2 polarization, cells are stimulated with IL-4 and IL-13 in the presence or absence of Mitraphylline (25 µM).

-

-

Analysis:

-

Flow Cytometry: Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD80 for M1, CD206 for M2) and analyzed to determine the percentage of each subpopulation.

-

Cytokine Analysis: Supernatants are collected and analyzed for TNF-α, IL-6, and IL-1β concentrations using ELISA.[4]

-

Gene Expression: RNA is extracted from cell lysates, converted to cDNA, and analyzed by quantitative real-time PCR (qRT-PCR) for expression of M1/M2-specific genes (e.g., INOS, TNF for M1; ARG1, MRC1 for M2).

-

Conclusion and Future Directions

Mitraphylline exhibits significant anti-inflammatory properties through a well-defined mechanism of action. Its ability to modulate the function of macrophages and neutrophils, inhibit the master inflammatory regulator NF-κB, and suppress a wide array of pro-inflammatory mediators makes it a highly attractive candidate for further drug development. The quantitative data consistently demonstrate potent activity at non-toxic concentrations.

Future research should focus on:

-

Target Identification: Elucidating the direct molecular target(s) of mitraphylline within the NF-κB and other relevant pathways.

-

Pharmacokinetics and Safety: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to establish a robust safety profile.

-

Clinical Trials: Designing well-controlled clinical trials to evaluate the efficacy of mitraphylline in human inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.[12]

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of mitraphylline to optimize potency, selectivity, and pharmacokinetic properties.

By building upon this foundational knowledge, the scientific community can work towards translating the therapeutic potential of mitraphylline into novel treatments for inflammatory conditions.

References

- 1. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Pharmacological effects of mitraphylline from Uncaria tomentosa in primary human monocytes: Skew toward M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitraphylline inhibits lipopolysaccharide-mediated activation of primary human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mitraphylline [islaaaaa.weebly.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dual Anti-Inflammatory Activities of COX-2/5-LOX Driven by Kratom Alkaloid Extracts in Lipopolysaccharide-induced RAW 264.7 Cells | Sciety [sciety.org]

- 11. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unveiling the Hidden Gem: Mitraphylline - Exploring the Mysteries and Marvels of Nature's Secret Alkaloid - Nano Hemp Tech Labs [nanohemptechlabs.com]

A Comprehensive Review of the Pharmacological Properties of Mitraphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitraphylline is a pentacyclic oxindole alkaloid found in the leaves of the Mitragyna speciosa (kratom) tree and the bark of Uncaria tomentosa (cat's claw)[1]. Traditionally, these plants have been used in folk medicine for their anti-inflammatory and immune-modulating properties. This technical guide provides an in-depth review of the pharmacological properties of mitraphylline, focusing on its anti-inflammatory, anticancer, and immunomodulatory effects, as well as its pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Pharmacological Activities

Anti-inflammatory and Immunomodulatory Effects

Mitraphylline has demonstrated significant anti-inflammatory and immunomodulatory activities in both in vitro and in vivo studies. Its primary mechanism of action involves the modulation of key inflammatory pathways and the regulation of cytokine production.

Mechanism of Action:

Mitraphylline's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Mitraphylline has been shown to interfere with this cascade, though the precise point of interaction is still under investigation.

Additionally, mitraphylline has been found to modulate the polarization of macrophages, key cells in the immune response. It promotes the differentiation of M0 macrophages towards an anti-inflammatory M2 phenotype, while suppressing the pro-inflammatory M1 phenotype. This skewing of macrophage polarization contributes to the resolution of inflammation.

In Vitro and In Vivo Data:

In vivo studies using a murine model of LPS-induced inflammation have shown that oral administration of mitraphylline at 30 mg/kg/day for three days significantly inhibits the release of several pro-inflammatory cytokines[2].

| Cytokine | Percent Inhibition |

| Interleukin-1α (IL-1α) | ~50% |

| Interleukin-1β (IL-1β) | ~50% |

| Interleukin-17 (IL-17) | ~50% |

| Tumor Necrosis Factor-α (TNF-α) | ~50% |

| Interleukin-4 (IL-4) | ~40% |

In vitro studies on human primary monocytes have shown that mitraphylline (25µM) reduces the classical (CD14++CD16-) and intermediate (CD14++CD16+) monocyte subsets and diminishes their chemotactic capacity. Furthermore, it abrogates the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in monocyte-derived macrophages.

Anticancer Activity

Mitraphylline has exhibited promising antiproliferative and cytotoxic effects against various cancer cell lines.

Mechanism of Action:

The anticancer mechanism of mitraphylline is not yet fully elucidated but is thought to involve the inhibition of cancer cell motility and the induction of apoptosis. Recent studies suggest that mitraphylline can suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, through the inhibition of the integrin α4-mediated signaling pathway[3][4].

In Vitro Data:

The cytotoxic effects of mitraphylline have been quantified by determining its half-maximal inhibitory concentration (IC50) in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 | 30 |

| MT-3 | Breast Cancer | 11.80 ± 1.03 | 30 |

| SKN-BE(2) | Neuroblastoma | 12.3 | 30 |

| GAMG | Glioma | 20 | 48 |

Pharmacokinetics and Safety Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of mitraphylline is crucial for its development as a therapeutic agent. In vitro studies have provided initial insights into its pharmacokinetic profile.

| ADME Parameter | Result |

| Stability in Simulated Gastric Fluid (SGF) | Stable |

| Stability in Simulated Intestinal Fluid (SIF) | Unstable (13.6% degradation) |

| Permeability (Caco-2 & MDR-MDCK monolayers) | Subject to efflux mediated by P-glycoprotein |

| Metabolism (Human Liver Microsomes) | Metabolized with a half-life of 50 minutes |

| Plasma Protein Binding | High (>90%) |

Safety Pharmacology:

Preliminary safety assessments are crucial in drug development. While specific data for mitraphylline is limited, studies on the related alkaloid, mitragynine, provide some indication of potential safety concerns.

-

hERG Channel Inhibition: Mitragynine has been shown to inhibit the hERG potassium channel with IC50 values ranging from 332.70 nM to 1.62 µM in different assay systems[5][6]. Inhibition of the hERG channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias. Therefore, the potential for mitraphylline to inhibit the hERG channel warrants further investigation.

-

Mutagenicity (Ames Test): No specific Ames test results for mitraphylline were found in the reviewed literature. This is a critical data gap that needs to be addressed to assess the mutagenic potential of the compound.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the putative inhibitory action of mitraphylline.

Caption: Putative inhibition of the NF-κB signaling pathway by mitraphylline.

Integrin α4 Signaling and EMT Inhibition

The following diagram depicts the proposed mechanism of mitraphylline in inhibiting cancer cell motility through the integrin α4 signaling pathway.

Caption: Proposed inhibition of integrin α4-mediated signaling by mitraphylline.

Experimental Workflow: MTS Assay for Cytotoxicity

This workflow outlines the key steps in determining the cytotoxic effects of mitraphylline using an MTS assay.

Caption: Workflow for determining mitraphylline cytotoxicity using an MTS assay.

Experimental Protocols

MTS Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of mitraphylline on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MHH-ES-1, MT-3, SKN-BE(2), GAMG)

-

Complete cell culture medium

-

96-well clear-bottom microplates

-

Mitraphylline stock solution (dissolved in a suitable solvent like DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of mitraphylline in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the mitraphylline dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for mitraphylline).

-

Incubation: Incubate the plates for the desired period (e.g., 30 or 48 hours) at 37°C with 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the mitraphylline concentration and determine the IC50 value using a suitable software.

In Vivo LPS-Induced Inflammation Model

This protocol describes a murine model to evaluate the in vivo anti-inflammatory effects of mitraphylline.

Materials:

-

Female BALB/c mice

-

Mitraphylline

-

Lipopolysaccharide (LPS) from E. coli

-

Dexamethasone (positive control)

-

Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)

-

ELISA kits for cytokine quantification (e.g., TNF-α, IL-1β, IL-6)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Drug Administration: Administer mitraphylline (e.g., 30 mg/kg/day) or vehicle orally to respective groups of mice for three consecutive days. A positive control group receives dexamethasone (e.g., 2 mg/kg/day) orally.

-

Induction of Inflammation: On the third day, one hour after the final drug administration, induce systemic inflammation by intraperitoneally injecting LPS (e.g., 15 mg/kg) into all mice except for a naive control group.

-

Sample Collection: After a specific time post-LPS injection (e.g., 2 hours for peak cytokine response), collect blood samples via cardiac puncture under anesthesia.

-

Cytokine Analysis: Separate serum from the blood samples and measure the concentrations of pro-inflammatory cytokines using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the mitraphylline-treated group to those in the vehicle-treated and dexamethasone-treated groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Conclusion and Future Directions

Mitraphylline is a promising natural compound with multifaceted pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. Its mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and integrin α4. While the preclinical data are encouraging, further research is warranted to fully elucidate its therapeutic potential.

Key areas for future investigation include:

-

Detailed Mechanistic Studies: Further investigation into the precise molecular targets of mitraphylline within the NF-κB and other signaling pathways.

-

In Vivo Efficacy Studies: Evaluation of mitraphylline in more complex animal models of inflammatory diseases and cancer to establish its therapeutic efficacy.

-

Comprehensive Safety and Toxicology Studies: Thorough assessment of its safety profile, including specific studies on hERG channel liability and mutagenicity (Ames test).

-

Pharmacokinetic Profiling: In-depth in vivo pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in animal models, which will be crucial for determining appropriate dosing regimens for future clinical trials.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of mitraphylline analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of mitraphylline as a potential therapeutic agent.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strictosamide and mitraphylline inhibit cancer cell motility by suppressing epithelial-mesenchymal transition via integrin α4-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitragynine, an euphoric compound inhibits hERG1a/1b channel current and upregulates the complexation of hERG1a-Hsp90 in HEK293-hERG1a/1b cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitragynine and its potential blocking effects on specific cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitraphylline Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitraphylline, a pentacyclic oxindole alkaloid found in medicinal plants such as Uncaria tomentosa (Cat's Claw) and Mitragyna speciosa (Kratom), has garnered significant scientific interest due to its diverse pharmacological activities.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of mitraphylline, focusing on its anti-inflammatory and cytotoxic properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development endeavors.

The core structure of mitraphylline features a spirooxindole scaffold, a privileged heterocyclic motif known for its presence in numerous biologically active natural products.[2] The unique three-dimensional arrangement of this scaffold and its substituents plays a crucial role in its interaction with biological targets. Understanding the relationship between these structural features and the resulting biological activity is paramount for the rational design of novel therapeutic agents with improved potency and selectivity. This guide will delve into the current understanding of mitraphylline's SAR, providing a foundation for future medicinal chemistry efforts.

Quantitative Data Summary

The biological activity of mitraphylline and its stereoisomer, isomitraphylline, has been evaluated in various assays. The following tables summarize the key quantitative data, offering a clear comparison of their effects.

Table 1: Cytotoxic Activity of Mitraphylline

| Compound | Cell Line | Assay | IC50 (µM) ± SE | Incubation Time (h) | Reference |

| Mitraphylline | MHH-ES-1 (Ewing's sarcoma) | MTS | 17.15 ± 0.82 | 30 | [3][4] |

| Mitraphylline | MT-3 (Breast cancer) | MTS | 11.80 ± 1.03 | 30 | [3][4] |

| Mitraphylline | GAMG (Glioma) | Tetrazolium salt | 20 | 48 | [5] |

| Mitraphylline | SKN-BE(2) (Neuroblastoma) | Tetrazolium salt | 12.3 | 30 | [5] |

Table 2: Anti-Inflammatory and Neuroprotective Activity of Mitraphylline and Isomitraphylline

| Compound | Activity | Assay | Result | Concentration | Reference |

| Mitraphylline | Anti-inflammatory | LPS-induced cytokine release in mice | ~50% inhibition of IL-1α, IL-1β, IL-17, TNF-α | 30 mg/kg/day (oral) | [6][7] |

| Mitraphylline | Anti-inflammatory | LPS-induced cytokine release in mice | ~40% inhibition of IL-4 | 30 mg/kg/day (oral) | [6][7] |

| Mitraphylline | Neuroprotective | Amyloid-beta (Aβ) aggregation inhibition | 43.17% ± 3.48 inhibition | 50 µM | [8] |

| Isomitraphylline | Neuroprotective | Amyloid-beta (Aβ) aggregation inhibition | 60.321% ± 2.61 inhibition | 50 µM | [8] |

Structure-Activity Relationship Insights

The available data, primarily comparing mitraphylline and its stereoisomer isomitraphylline, provides initial insights into the SAR of this class of molecules.

-

Stereochemistry at the Spiro Center (C7): The difference in activity between mitraphylline and isomitraphylline, particularly in the context of amyloid-beta aggregation inhibition, highlights the critical role of the stereochemistry at the spirocyclic center. The spatial orientation of the substituents at this position significantly influences the molecule's ability to interact with its biological targets.

-

The Oxindole Core: The oxindole moiety is a recurring structural motif in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry. This core likely serves as a crucial scaffold for orienting the other functional groups for optimal target binding.

-

Pentacyclic Framework: The rigid pentacyclic structure of mitraphylline restricts its conformational flexibility, which can contribute to higher binding affinity and selectivity for its targets.

Further research involving the synthesis and biological evaluation of a broader range of mitraphylline analogs with systematic modifications to the pentacyclic core, the oxindole ring, and the substituent groups is necessary to establish a more comprehensive SAR.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducible research.

Protocol 1: Cytotoxicity Assessment using the MTS Assay

This protocol is adapted from the methodology used to determine the cytotoxic effects of mitraphylline on cancer cell lines.[3][4]

Materials:

-

Human cancer cell lines (e.g., MHH-ES-1, MT-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Mitraphylline stock solution (dissolved in a suitable solvent like DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of mitraphylline in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 30 or 48 hours).

-

MTS Addition: After incubation, add 20 µL of the MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol provides a general framework for assessing the inhibitory effect of mitraphylline on the NF-κB signaling pathway.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Complete cell culture medium

-

Mitraphylline stock solution

-

TNF-α or other NF-κB activator

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to attach.

-

Compound Treatment: Pre-treat the cells with various concentrations of mitraphylline for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include an unstimulated control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percent inhibition of NF-κB activity for each mitraphylline concentration relative to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to mitraphylline's bioactivity.

Caption: Workflow for the evaluation of mitraphylline analogs as anticancer agents.

Caption: Mitraphylline's inhibitory effect on the Integrin α4β1 signaling pathway.

Caption: Proposed mechanism of mitraphylline's anti-inflammatory action via the NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of Mitraphylline isolated from Uncaria tomentosa bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical uses of plants containing mitraphylline

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Mitraphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitraphylline is a pentacyclic oxindole alkaloid found in several plant species, most notably within the genera Uncaria and Mitragyna.[1][2][3] Belonging to the Rubiaceae family, these plants have a rich history of use in traditional medicine systems across South America, Southeast Asia, and Africa.[4][5][6] Mitraphylline, as one of the key bioactive constituents, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, cytotoxic, and neuroprotective properties.[4][7][8][9] This technical guide provides a comprehensive overview of the ethnobotanical uses of mitraphylline-containing plants, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to inform future research and drug development initiatives.

Ethnobotanical Landscape and Traditional Medicine

The traditional use of plants containing mitraphylline is geographically distinct, primarily revolving around Uncaria tomentosa (Cat's Claw) in South America and various Mitragyna species (Kratom) in Southeast Asia.

-

Uncaria tomentosa (Cat's Claw): Native to the Amazon rainforest, the bark and roots of U. tomentosa have been used for centuries by indigenous communities.[4] Traditional preparations, typically decoctions, are employed to treat a wide array of ailments, particularly those with an inflammatory basis such as arthritis and gastritis.[4][10] Its use also extends to boosting the immune system and for its perceived antiviral properties.[4][11]

-

Mitragyna species: The leaves of Mitragyna speciosa (Kratom) are the most well-documented source of traditional use in this genus, especially in Thailand and Malaysia.[12][13] At low doses, leaves are chewed to combat fatigue and enhance productivity, acting as a mild stimulant.[12] At higher doses, it has been traditionally used for its opioid-like effects, serving as a pain reliever and as a substitute for opium to manage withdrawal symptoms.[5][12][14] Other Mitragyna species across Asia and Africa are used topically for pain and to treat conditions like fever and skin infections.[5][6]

Table 1: Summary of Ethnobotanical Uses of Mitraphylline-Containing Plants

| Plant Species | Common Name | Part Used | Traditional Use | Geographic Region |

|---|---|---|---|---|

| Uncaria tomentosa | Cat's Claw | Bark, Roots | Anti-inflammatory (arthritis, gastritis), Immune-boosting, Antiviral | South & Central America[4][10] |

| Mitragyna speciosa | Kratom | Leaves | Pain relief, Opium substitute, Energy booster, Diarrhea, Cough | Southeast Asia[5][12][13] |

| Mitragyna inermis | Leaves | Anti-inflammatory, Antidiabetic | Africa (Ivory Coast)[6] |

| Mitragyna parvifolia | | Leaves | Wound and ulcer dressing, Analgesic | Asia[15] |

Phytochemistry and Quantitative Analysis

Mitraphylline is often a major alkaloid in Uncaria species but a minor one in Mitragyna speciosa, where mitragynine is dominant.[2][11][16] The concentration of these alkaloids can vary significantly based on the plant's origin, age, and chemotype.[1][17]

Table 2: Quantitative Analysis of Mitraphylline in Plant Materials

| Plant Species | Plant Part | Mitraphylline Content/Yield | Method of Analysis | Reference(s) |

|---|---|---|---|---|

| Uncaria tomentosa | Dried Inner Bark | 0.05% m/m yield (98% purity) | Acid-base partition, selective precipitation, HPLC-UV/DAD | [18][19] |

| Mitragyna speciosa (US-grown "Rifat") | 0.943 ± 0.033 - 1.47 ± 0.18 mg/g | UHPLC-HRMS | [17] | |

| Mitragyna speciosa (Commercial products) | <1% of total alkaloid content | General Alkaloid Profiling | [16] |

| Uncaria tomentosa | Dried Inner Bark | ~40% of the total alkaloid fraction | Not specified |[20] |

Pharmacological Activities and Mechanisms of Action

Scientific validation of traditional uses has led to the discovery of several key pharmacological activities of mitraphylline.

Anti-inflammatory and Immunomodulatory Effects

Mitraphylline demonstrates potent anti-inflammatory activity by modulating key signaling pathways. In vivo studies show it significantly inhibits the production of pro-inflammatory cytokines.[11][21] It also appears to regulate the plasticity of immune cells, promoting a shift from a pro-inflammatory to an anti-inflammatory phenotype.[22]

Table 3: In Vivo Anti-inflammatory Effects of Mitraphylline

| Model | Treatment | Cytokine | Percent Inhibition | Reference(s) |

|---|---|---|---|---|

| LPS-induced endotoxemia in mice | 30 mg/kg/day (oral) | Interleukin-1α (IL-1α) | ~50% | [11][21] |

| Interleukin-1β (IL-1β) | ~50% | [11][21] | ||

| Interleukin-17 (IL-17) | ~50% | [11][21] | ||

| Tumor Necrosis Factor-α (TNF-α) | ~50% | [11][21] |

| | | Interleukin-4 (IL-4) | ~40% |[11][21] |

The primary mechanism for this activity is the inhibition of NF-κB signaling, a central regulator of the inflammatory response.[20] By preventing the activation of NF-κB, mitraphylline abrogates the release of numerous pro-inflammatory mediators.[20]

Furthermore, mitraphylline promotes the polarization of macrophages toward an anti-inflammatory M2 phenotype while reducing pro-inflammatory M1 markers, suggesting a key role in resolving inflammation.[22]

Anticancer and Cytotoxic Effects

Mitraphylline has demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines.[9] This aligns with the traditional use of U. tomentosa in treating tumors.[9]

Table 4: In Vitro Cytotoxicity of Mitraphylline

| Cell Line | Cancer Type | IC₅₀ Value (30 hours) | Reference(s) |

|---|---|---|---|

| MHH-ES-1 | Ewing's Sarcoma | 17.15 ± 0.82 µM | [9] |

| MT-3 | Breast Cancer | 11.80 ± 1.03 µM | [9] |

| GAMG | Glioma | IC₅₀ = 20.05 µM (48 hours) |[23] |

Recent studies have shown that mitraphylline can suppress cancer cell invasion and migration by inhibiting the Epithelial-Mesenchymal Transition (EMT), a critical process in metastasis.[24] This effect is mediated through the downregulation of integrin α4 (ITGA4) signaling.[24]

Neuroprotective Effects

Oxindole alkaloids from Uncaria species, including mitraphylline, have shown potential as neuroprotective agents. In vitro studies have demonstrated that mitraphylline can inhibit the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, and protect neuroblastoma cells from Aβ-induced toxicity.[7] Isomitraphylline, a stereoisomer, showed 60.3% inhibition of Aβ aggregation at 50 μM, while mitraphylline exhibited 43.2% inhibition at the same concentration.[7]

Experimental Protocols

This section details methodologies for the isolation of mitraphylline and the assessment of its biological activity, compiled from cited literature.

Protocol: Extraction and Isolation of Mitraphylline from U. tomentosa

This protocol describes a multi-step acid-base extraction followed by chromatographic purification to isolate mitraphylline from plant bark.[1][18][19]

-

Maceration and Extraction:

-

Treat 500 g of powdered Uncaria tomentosa bark with a concentrated ammonium hydroxide solution until moist.

-

Macerate the basified plant material with dichloromethane (DCM) with agitation for 24 hours at room temperature.

-

Filter the mixture and collect the DCM extract. Repeat the extraction twice more on the plant residue.

-

-

Acid-Base Partitioning:

-

Combine the DCM extracts and wash with a 3% hydrochloric acid (HCl) solution. The alkaloids will move into the acidic aqueous phase.

-

Separate the aqueous layer and discard the organic layer.

-

Basify the aqueous layer by adding concentrated ammonium hydroxide solution to a pH of approximately 10.

-

Extract the basic aqueous solution three times with DCM. The free base alkaloids will move back into the organic phase.

-

Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.

-

-

Chromatographic Purification:

-

Prepare a silica gel column chromatography system.

-

Dissolve the crude alkaloid extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried, sample-adsorbed silica onto the top of the column.

-

Elute the column with a solvent system gradient (e.g., starting with pure DCM and gradually increasing the polarity with methanol, such as a DCM:MeOH 95:5 mixture).

-

Monitor the separation by collecting fractions and analyzing them with Thin-Layer Chromatography (TLC) against a pure mitraphylline standard.

-

Pool the fractions containing pure mitraphylline.

-

-

Final Purification and Characterization:

-

Analyze the purity of the pooled fractions using analytical HPLC.

-

Remove the solvent by rotary evaporation or lyophilization to obtain pure mitraphylline.

-

Confirm the structure using Mass Spectrometry, UV-visible, IR, and NMR spectroscopy.[18]

-

Protocol: In Vivo Anti-inflammatory Assay

This protocol assesses the ability of mitraphylline to inhibit cytokine release in a lipopolysaccharide (LPS)-induced inflammation model in mice.[11][21]

-

Animal Model: Use female BALB/c mice.

-

Dosing: Administer mitraphylline orally at 30 mg/kg/day for 3 consecutive days. A control group should receive a vehicle, and a positive control group can receive dexamethasone (2 mg/kg/day).

-

Inflammation Induction: On the third day, 2 hours after the final dose, induce systemic inflammation by intraperitoneal injection of LPS (15 mg/kg).

-

Sample Collection: 90 minutes after LPS injection, collect blood samples via cardiac puncture.

-

Cytokine Analysis: Separate plasma and determine the concentration of 16 different cytokines (including TNF-α, IL-1α, IL-1β, IL-17, IL-4) using a multiplex ELISA assay according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the mitraphylline-treated group to the LPS-only group to determine the percentage of inhibition.

Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This method evaluates the antiproliferative effect of mitraphylline on cancer cell lines.[9]

-

Cell Culture: Culture human cancer cell lines (e.g., MHH-ES-1 Ewing's sarcoma, MT-3 breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying micromolar concentrations of mitraphylline (e.g., 5 µM to 40 µM) for a specified duration (e.g., 30 or 48 hours). Include untreated controls and positive controls (e.g., cyclophosphamide, vincristine).

-

Viability Assessment:

-

Add MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] to each well.

-

Incubate for 1-4 hours at 37°C. Viable cells will convert MTS into a formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC₅₀ value (the concentration of mitraphylline that inhibits cell growth by 50%) using dose-response curve analysis.

Conclusion and Future Directions

The rich ethnobotanical history of plants containing mitraphylline, particularly Uncaria tomentosa and Mitragyna speciosa, is strongly supported by modern pharmacological research. Mitraphylline has emerged as a promising natural product with potent anti-inflammatory, cytotoxic, and neuroprotective activities. Its mechanisms of action, including the inhibition of the NF-κB and ITGA4 signaling pathways and the modulation of macrophage polarization, provide a solid foundation for its therapeutic potential.

For drug development professionals, mitraphylline represents a valuable lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are crucial to understand its behavior in vivo.[25]

-

Structure-Activity Relationship (SAR): Synthesizing and testing mitraphylline analogs could lead to the development of more potent and selective drug candidates.

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into validated therapeutic applications for inflammatory disorders, cancers, and neurodegenerative diseases.

-

Sustainable Production: Given the low natural abundance of mitraphylline, exploring biosynthetic production methods using engineered microorganisms or plant cell cultures will be essential for sustainable manufacturing.[26][27]

References

- 1. benchchem.com [benchchem.com]

- 2. kratom.org [kratom.org]

- 3. Buy Mitraphylline (EVT-276005) | 509-80-8 [evitachem.com]

- 4. How Mitraphylline is Being Used in Modern Herbal Medicine - Nano Hemp Tech Labs [nanohemptechlabs.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Mitragyna Species as Pharmacological Agents: From Abuse to Promising Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective potential of the oxindole alkaloids isomitraphylline and mitraphylline in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plantaanalytica.com [plantaanalytica.com]

- 9. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of rhynchophylline and mitraphylline in two Thai Mitragyna species and the investigation of their biological activity via opioid gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. kratomscience.com [kratomscience.com]

- 17. Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PubMed [pubmed.ncbi.nlm.nih.gov]